molecular formula C11H13N3O B8280114 1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline

1-n-Propyl-1,2-dihydro-2-oxo-3-aminoquinoxaline

Cat. No. B8280114
M. Wt: 203.24 g/mol
InChI Key: QQYIIQAPGYCYJF-UHFFFAOYSA-N
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Patent
US05633255

Procedure details

A solution of 7.12 grams (0.0234 mol) of carbamate 3 in 50 ml of methanol and 35 ml of 6N hydrochloric acid is stirred at room temperature for 4 hours. The solution is neutralized, with cooling, by addition of 6N sodium hydroxide. The crystals formed are filtered off, washed with water and dried at 50° C. 4.55 g (yield 95%) of compound 4 are thus obtained in the form of a white powder.
Name
carbamate
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([NH:14]C(OC(C)(C)C)=O)[C:5]1=[O:22])[CH2:2][CH3:3].[OH-].[Na+]>CO.Cl>[CH2:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([NH2:14])[C:5]1=[O:22])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
carbamate
Quantity
7.12 g
Type
reactant
Smiles
C(CC)N1C(C(=NC2=CC=CC=C12)NC(=O)OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(C(=NC2=CC=CC=C12)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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